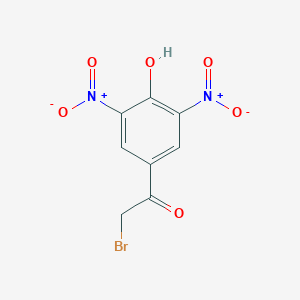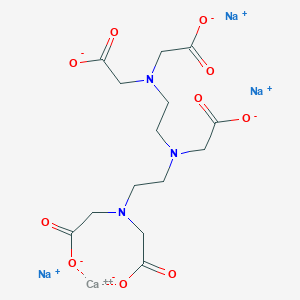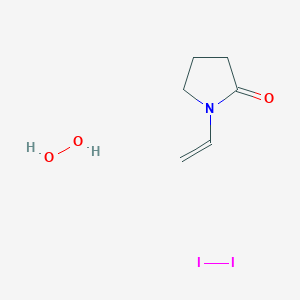
5-氨基-2-萘酚
描述
5-Amino-2-naphthol: is an organic compound with the molecular formula C10H9NO . It is a derivative of naphthalene, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
Chemistry:
- 5-Amino-2-naphthol is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology:
Medicine:
Industry:
作用机制
Target of Action
The primary target of 5-Amino-2-naphthol is the protonation sites present in the compound itself. These sites include an oxygen-based (OH) site and a nitrogen-based (NH2) site . The compound’s interaction with these sites leads to various changes that are crucial for its mechanism of action .
Mode of Action
5-Amino-2-naphthol undergoes a process known as Excited-State Proton Transfer (ESPT) upon excitation . This process involves the transfer of a proton from the protonated 5-Amino-2-naphthol to form a zwitterion . The ESPT occurs only at the single hydroxyl group . The protonation state of the amino group dramatically alters the photoacidity of OH, acting as an on/off switch for photoacidity .
Biochemical Pathways
The ESPT mechanism for zwitterion formation in 5-Amino-2-naphthol is a key biochemical pathway . This pathway is affected by the protonation state of the amino group, which can dramatically alter the photoacidity of OH . The switching of the photoacidity was investigated using time-dependent density functional theory (TD-DFT) calculations .
Result of Action
The result of the action of 5-Amino-2-naphthol is the formation of a zwitterion from the protonated compound . This occurs through the ESPT mechanism, which is influenced by the protonation state of the amino group .
Action Environment
The action of 5-Amino-2-naphthol is influenced by environmental factors such as pH . The pH behaves as an on/off switch for photoacidity, affecting the ESPT mechanism and, consequently, the formation of the zwitterion .
生化分析
Biochemical Properties
5-Amino-2-naphthol interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize 6-amino-substituted benzo[c]phenanthridine derivatives . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Amino-2-naphthol involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 5-Amino-2-naphthol can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
5-Amino-2-naphthol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Amino-2-naphthol within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can also affect its localization or accumulation within cells .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions:
Sandmeyer Reaction: One of the common methods to synthesize 5-Amino-2-naphthol involves the Sandmeyer reaction.
Industrial Production Methods:
- Industrial production methods for 5-Amino-2-naphthol often involve large-scale Sandmeyer reactions, utilizing water and sulfuric acid as solvents. The process is optimized for high yield and purity .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form various reduced naphthalene derivatives.
Substitution: It can participate in substitution reactions, such as halogenation, where the amino or hydroxyl groups are replaced by halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
相似化合物的比较
8-Amino-2-naphthol: Similar to 5-Amino-2-naphthol, but with the amino group at the 8-position.
2-Naphthol: Lacks the amino group, only has a hydroxyl group.
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
Uniqueness:
属性
IUPAC Name |
5-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBRKZMSECKELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058951 | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-97-5 | |
| Record name | 5-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NZH84CBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique photochemical properties of 5-Amino-2-naphthol and how are they influenced by pH?
A: 5-Amino-2-naphthol (5N2OH), along with its isomer 8-Amino-2-naphthol (8N2OH), exhibits a fascinating "pH switch" for its photoacidity. Both compounds possess hydroxyl (OH) and amino (NH2) groups capable of donating protons. []
- In their protonated state (NH3+), both 5N2OH and 8N2OH demonstrate strong photoacidity upon excitation, readily donating the hydroxyl proton. This results in a pKa* (excited state pKa) of 1.1 ± 0.2 for both molecules. []
Q2: Can 5-Amino-2-naphthol be used to synthesize more complex molecules? What are the products and what role does the reaction mechanism play?
A: Yes, 5-Amino-2-naphthol can act as a precursor in various organic syntheses. One example is its oxidative coupling using manganese (III) tris(acetylacetonate). [] This reaction yields two main products:
- Enol-acetylacetonylidene-1-(6-hydroxynaphthyl)-inline (1): This compound arises from a complex mechanism involving oxidation, coupling, and acetylacetone addition. []
- 2,2′-Dihydroxy-5,5′-diamino-1,1′-binaphthyl (2): This product results from the oxidative coupling of two 5-Amino-2-naphthol molecules. []
Q3: Are there any synthetic strategies leveraging the chemical structure of 5-Amino-2-naphthol for specific modifications?
A: Yes, a notable example is the use of a sulfonic acid group as a protecting and activating group in the synthesis of 5-Bromo-2-naphthol from 5-Amino-2-naphthol. []
- The sulfonic acid group is strategically introduced at the 1-position of 5-Amino-2-naphthol. []
- This serves two purposes: it protects the reactive amino and hydroxyl groups during subsequent reactions and activates the ring for the Sandmeyer reaction, which is used to introduce the bromine atom. []
- The presence of the sulfonic acid group allows the reaction to be carried out using water and sulfuric acid as solvents, simplifying the process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















